Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often catalyzed by transition metals such as copper, iron, gold, ruthenium, and palladium . The reaction conditions usually require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may involve high temperatures and long reaction times .
Analyse Chemischer Reaktionen
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Coupling Reactions: Transition metal-catalyzed coupling reactions can be used to introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of pharmaceutical drugs, including those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 3,6-dibromoimidazo[1,2-A]pyridine-2-carboxylate: Similar in structure but with an additional bromine atom, which may alter its reactivity and biological activity.
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate: Contains a phenylthio group, which can influence its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H7BrF2N2O2 |
---|---|
Molekulargewicht |
305.08 g/mol |
IUPAC-Name |
ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7BrF2N2O2/c1-2-17-10(16)7-8(11)15-4-5(12)3-6(13)9(15)14-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
RDTRFBAZQOFHKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.